methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate hydrazine derivatives with β-ketoesters or β-diketones. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl cyanoacetate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemistry: Used in the development of herbicides and pesticides due to its potential biological activity.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyano and carboxylate groups can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects . The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
- Methyl 5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 5-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate
Comparison: Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. The cyano group can participate in additional chemical reactions, such as nucleophilic substitution and reduction, which are not possible with the other similar compounds .
Properties
IUPAC Name |
methyl 5-cyano-1-methylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-10-5(4-8)3-6(9-10)7(11)12-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQLYURYSMMRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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